Specific Scientific Field: Spectroscopy
Summary of the Application: 2-Bromo-4,6-dichlorobenzaldehyde has been used in experimental and theoretical spectral investigation and conformational analysis. This compound is of interest in the field of spectroscopy, which is a technique used for studying the interaction between matter and electromagnetic radiation.
Methods of Application or Experimental Procedures: The study was performed using Infrared (IR) spectroscopy and density functional theory (DFT). IR spectroscopy is a common spectroscopic technique based on molecular vibrational transitions. It can be used to examine powders, films, liquids, solutions, pastes, fibres, gases, and surfaces. DFT is a computational quantum mechanical modelling method used in physics and chemistry to investigate the electronic structure of molecules and condensed phases.
Summary of Results or Outcomes: The study investigated the solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents.
2-Bromo-4,6-dichlorobenzaldehyde is an aromatic aldehyde characterized by the presence of bromine and chlorine substituents on a benzene ring. Its chemical formula is CHBrClO, and it has a molecular weight of 253.91 g/mol. The compound features a bromine atom at the 2-position and two chlorine atoms at the 4- and 6-positions of the benzene ring, with an aldehyde functional group (-CHO) at the 1-position. This unique arrangement contributes to its chemical reactivity and potential applications in various fields.
As 2-Bromo-4,6-dichlorobenzaldehyde is a building block, it doesn't have a specific mechanism of action in biological systems. Its significance lies in its potential to be incorporated into molecules with desired biological activities.
Research indicates that 2-bromo-4,6-dichlorobenzaldehyde exhibits biological activity, particularly as a potential antimicrobial agent. Its structural features may contribute to its interaction with biological targets, although specific mechanisms and efficacy require further investigation. Additionally, its derivatives have shown promise in inhibiting certain enzymes, suggesting potential therapeutic applications.
The synthesis of 2-bromo-4,6-dichlorobenzaldehyde can be achieved through various methods:
2-Bromo-4,6-dichlorobenzaldehyde finds applications in various domains:
Several compounds share structural similarities with 2-bromo-4,6-dichlorobenzaldehyde. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
4-Bromo-2,6-dichlorobenzaldehyde | 111829-72-2 | 0.91 |
2-Bromo-6-chlorobenzaldehyde | 64622-16-8 | 0.86 |
3-Bromo-4-chlorobenzaldehyde | 123456-78-9 | 0.85 |
2-Bromo-4,6-dichlorobenzaldehyde is unique due to its specific arrangement of halogen substituents which influences its reactivity and biological properties compared to its analogs. The combination of both bromine and chlorine atoms at strategic positions enhances its potential for diverse